molecular formula C16H16N2O3 B2752950 2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 674804-43-4

2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2752950
CAS No.: 674804-43-4
M. Wt: 284.315
InChI Key: NKURIEFMYPJUGJ-UHFFFAOYSA-N
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Description

This compound is likely a heterocyclic compound due to the presence of the pyrano[4,3-b]pyran ring system. The presence of both amino and nitrile groups could make it a candidate for various chemical reactions .


Synthesis Analysis

While the exact synthesis method for this compound isn’t available, similar compounds such as 2-amino-4H-pyrans are often synthesized through multicomponent reactions involving compounds like malononitrile and β-ketoesters .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrano[4,3-b]pyran ring system, along with an amino group, a nitrile group, and a methyl group .


Chemical Reactions Analysis

The presence of the amino and nitrile groups could make this compound reactive. For instance, the amino group could participate in reactions with electrophiles, while the nitrile group could undergo reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of functional groups. For instance, the presence of polar functional groups like the nitrile and amino groups could influence properties like solubility .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research on closely related compounds has focused on their synthesis and structural characterization. For instance, studies have detailed the synthesis processes under different conditions, including microwave irradiation and catalysis, to optimize yield and selectivity. The structural aspects, including crystal structure and conformational analysis, have been elucidated using X-ray diffraction techniques, revealing insights into the molecular geometry and intermolecular interactions such as hydrogen bonding networks that stabilize the crystal structures (Kour et al., 2014).

Photovoltaic and Electronic Applications

  • Some derivatives have been studied for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication. The research indicates that these compounds can exhibit rectification behavior and photovoltaic properties under dark and illumination conditions, making them suitable for use in photodiodes. The studies highlight the influence of substitution groups on the diode parameters and the importance of molecular structure in determining the electronic and optical properties of these materials (Zeyada et al., 2016).

Anticorrosive Properties

  • Research into the corrosion inhibition performance of pyranopyrazole derivatives on metal surfaces in acidic solutions has been conducted. These studies demonstrate that such compounds can serve as effective corrosion inhibitors for mild steel in HCl solution, showcasing their potential in industrial applications where corrosion resistance is crucial. The effectiveness of these inhibitors is attributed to their ability to form protective layers on the metal surface, reducing corrosion rates significantly (Yadav et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied for potential medicinal properties, it would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and potential biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound, such as its potential use in medicinal chemistry or materials science . Further studies could also explore its reactivity and the potential to modify its structure to tune its properties .

Properties

IUPAC Name

2-amino-4-cyclohex-3-en-1-yl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-9-7-12-14(16(19)20-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-3,7,10,13H,4-6,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKURIEFMYPJUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3CCC=CC3)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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